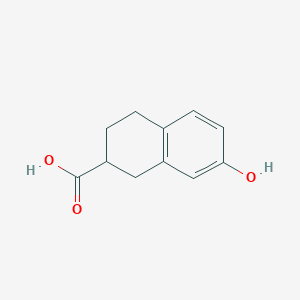

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMQTTORXXHHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561448 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31846-36-3 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31846-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31846-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathways for 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and strategic considerations that govern successful synthesis.

Introduction: Significance of the Target Molecule

This compound and its derivatives are crucial building blocks in the synthesis of a variety of biologically active compounds. The tetralin framework is a common motif in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable precursor for compounds targeting a range of receptors and enzymes. This guide will explore a prevalent and logical synthetic approach, beginning from readily available starting materials and proceeding through a series of well-established chemical transformations.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a pathway originating from a substituted naphthalene or tetralone precursor. A common and efficient strategy involves the construction of the tetralone ring system followed by functional group manipulations to introduce the carboxylic acid and hydroxyl moieties. This guide will focus on a robust pathway commencing with the Friedel-Crafts acylation of anisole, a widely available and cost-effective starting material.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: The Core Synthetic Pathway

The synthesis is logically divided into four key stages:

-

Formation of the Aryl Butyric Acid Intermediate: Friedel-Crafts acylation followed by reduction.

-

Cyclization to the Tetralone Core: Intramolecular Friedel-Crafts acylation.

-

Introduction of the Carboxylic Acid Moiety: Functionalization of the tetralone.

-

Final Demethylation: Conversion to the target hydroxy acid.

Stage 1: Synthesis of γ-(p-methoxyphenyl)butyric acid

This initial stage involves two classical and highly reliable reactions to construct the carbon skeleton necessary for the subsequent cyclization.

The synthesis commences with the electrophilic aromatic substitution of anisole with succinic anhydride.[1][2] The methoxy group of anisole is an ortho-, para-directing activator, with the para-product being sterically favored. Aluminum chloride (AlCl₃) is the Lewis acid of choice, as it effectively activates the succinic anhydride to form a highly electrophilic acylium ion.[1][3]

-

Reaction: Anisole + Succinic Anhydride → β-(p-methoxybenzoyl)propionic acid

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Solvent: An inert solvent such as nitrobenzene or 1,2-dichloroethane is typically used. A solvent-free approach is also possible.[3]

Causality of Experimental Choices:

-

Anhydrous AlCl₃ is crucial as any moisture would hydrolyze it, rendering it inactive.[3]

-

The reaction is often exothermic, requiring careful temperature control to prevent side reactions.[3]

The keto group of β-(p-methoxybenzoyl)propionic acid is reduced to a methylene group to yield γ-(p-methoxyphenyl)butyric acid. The Clemmensen reduction is particularly well-suited for this transformation as it is effective for aryl-alkyl ketones and is performed under acidic conditions, which are compatible with the carboxylic acid functionality.[4][5]

-

Reaction: β-(p-methoxybenzoyl)propionic acid → γ-(p-methoxyphenyl)butyric acid

-

Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[4][6]

Trustworthiness of the Protocol: The Clemmensen reduction is a robust and high-yielding reaction for this type of substrate.[5] The use of amalgamated zinc is key to its success. An alternative, the Wolff-Kishner reduction, could also be employed, but it requires strongly basic conditions which might not be ideal for all substrates.[7]

Caption: Workflow for the synthesis of γ-(p-methoxyphenyl)butyric acid.

Stage 2: Intramolecular Friedel-Crafts Acylation to 7-Methoxy-1-tetralone

The synthesized γ-(p-methoxyphenyl)butyric acid is then cyclized to form the core tetralone structure. This is an intramolecular Friedel-Crafts acylation.[8]

-

Reaction: γ-(p-methoxyphenyl)butyric acid → 7-Methoxy-1-tetralone

-

Reagents: A strong acid such as polyphosphoric acid (PPA) or Eaton's reagent is commonly used. Thionyl chloride can also be used to first form the acid chloride, which then cyclizes in the presence of a Lewis acid like AlCl₃.[6]

Expertise & Experience: The choice of cyclizing agent is critical. PPA is often preferred for its ease of handling and high yields in such reactions. The reaction requires heating to drive the cyclization to completion.

Stage 3: Synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

With the tetralone core in hand, the next step is to introduce the carboxylic acid functionality at the C2 position. A common method involves the formation of an intermediate that can be readily converted to the desired carboxylic acid.

One established route involves the conversion of 7-methoxy-1-tetralone to 2-carboethoxy-7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through a multi-step sequence involving the formation of a keto-ester, followed by reduction and dehydration, and subsequent hydrogenation.[9]

A more direct, alternative approach could involve the formation of a cyanohydrin from 7-methoxy-1-tetralone, followed by hydrolysis to the corresponding α-hydroxy acid.[10] However, this route can be complicated by the use of hazardous reagents like TMSCN and potential side reactions during hydrolysis.[10]

A plausible and efficient pathway involves the following steps:

-

Formation of a Glycidic Ester (Darzens Condensation): Reaction of 7-methoxy-1-tetralone with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium ethoxide) to form a glycidic ester.

-

Hydrolysis and Decarboxylation: Saponification of the glycidic ester followed by acidification and heating leads to decarboxylation to form 7-methoxy-3,4-dihydronaphthalene-2(1H)-one (7-methoxy-2-tetralone).[11][12]

-

Carboxylation: The 7-methoxy-2-tetralone can then be carboxylated at the C2 position. This can be achieved by forming the enolate with a strong base (e.g., LDA) and then quenching with carbon dioxide.

-

Reduction of the Ketone: The resulting keto-acid is then reduced. A selective reduction of the ketone without affecting the carboxylic acid is required. Catalytic hydrogenation is a suitable method.[13][14]

Data Presentation: Comparison of Reaction Conditions

| Step | Reagents & Conditions | Typical Yield | Reference |

| Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃, Nitrobenzene, 0-5 °C then RT | 75-85% | [3] |

| Clemmensen Reduction | β-(p-methoxybenzoyl)propionic acid, Zn(Hg), conc. HCl, reflux | 80-90% | [4] |

| Intramolecular Cyclization | γ-(p-methoxyphenyl)butyric acid, PPA, 100 °C | >90% | [8] |

| Demethylation | 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, BBr₃, CH₂Cl₂, 0 °C to RT | High | [12] |

Stage 4: Demethylation to this compound

The final step is the demethylation of the methoxy group to the target hydroxyl group.[12] Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.

-

Reaction: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid → this compound

-

Reagent: Boron tribromide (BBr₃)

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂)

Authoritative Grounding: The mechanism of ether cleavage by BBr₃ involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. This method is widely cited and considered a standard procedure for such transformations.

Caption: Overall synthetic pathway to the target molecule.

Part 3: Experimental Protocols

Protocol 1: Synthesis of β-(p-methoxybenzoyl)propionic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene (5 volumes) at 0-5 °C, add succinic anhydride (1.0 equivalent).

-

Slowly add anisole (1.1 equivalents) to the mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure β-(p-methoxybenzoyl)propionic acid.

Protocol 2: Demethylation with Boron Tribromide

-

Dissolve 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (10 volumes) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.[15]

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence starting from anisole and succinic anhydride. The key transformations, including Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization, and demethylation, are all well-established and high-yielding reactions. This guide provides a robust framework for the synthesis of this important pharmaceutical intermediate, with an emphasis on the rationale behind the chosen synthetic strategy and experimental procedures.

References

- Vertex AI Search. Reaction of anisole and succinic anhydride in presence of aluminium chloride.

- Tu, Y., et al. (2023). Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. Nature Communications, 14(1), 1-10.

- Bykova, M. V., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Molecules, 25(21), 5035.

- Han, Y., et al. (2019). Effect of Different Al₂O₃ Supports on the Synthesis of Tetralin by Selective Catalytic Hydrogenation of Naphthalene. Journal of the Chilean Chemical Society, 64(2), 4478-4482.

- Armitage, B. I., et al. (2000). Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. Organic Process Research & Development, 4(5), 341-345.

- Transtutors. (2022). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride.

- Arias, M. C., et al. (2010). Hydrogenation of tetralin over Ir-containing mesoporous catalysts. Procedia Engineering, 5, 849-854.

- YouTube. (2023). Clemmensen Reduction of Aldehydes & Ketones.

- Chemicalbook. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3.

- Journal of the American Chemical Society. The Base Effect in Catalytic Hydrogenation. A Simple Synthesis of 6-Methoxy-α-tetralone.

- Chegg. (2020). Solved The Friedel Crafts Acylation Reaction Reaction of | Chegg.com.

- Wikipedia. Clemmensen reduction.

- Organic Chemistry Portal. Clemmensen Reduction.

- ARKIVOC. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

- Chemicalbook. 7-Methoxy-2-tetralone synthesis.

- TCI AMERICA. Clemmensen Reduction.

- ChemBK. 8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.

- PrepChem.com. Synthesis of 7-methoxy-2-methyl-1,2,3,4-tetrahydronaphthalene.

- Annamalai University. Clemmensen reduction.

- Sigma-Aldrich. 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid AldrichCPR.

- ResearchGate. (2025). Rapid Development of an Enantioselective Synthesis of ( R )-1Hydroxy7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid | Request PDF.

- Benchchem. Synthesis routes of 7-Methoxy-2-tetralone.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Santa Cruz Biotechnology. 7-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | CAS 24833-31-6.

- Guidechem. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID.

- Organic Chemistry Portal. Synthesis of tetralones.

- Google Patents. (2014). CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.

- Asian Journal of Chemistry. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I.

- Sigma-Aldrich. 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. (Solved) - The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer) | Transtutors [transtutors.com]

- 3. benchchem.com [benchchem.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. Tetralone synthesis [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. scielo.br [scielo.br]

- 15. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring robust analytical method development. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the interplay between the compound's structure and its measured properties.

Molecular Structure and Identity

This compound possesses a bicyclic structure composed of a fused benzene ring and a cyclohexane ring, the latter of which is substituted with a carboxylic acid group at the 2-position and a hydroxyl group on the aromatic ring at the 7-position. This unique combination of a hydrophilic phenolic hydroxyl group, an ionizable carboxylic acid, and a lipophilic tetralin core imparts a distinct amphiphilic character to the molecule, governing its solubility, permeability, and potential for intermolecular interactions.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 31846-36-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Canonical SMILES | C1CC2=C(CC1C(=O)O)C=C(C=C2)O | [2] |

| InChIKey | DCMQTTORXXHHBL-UHFFFAOYSA-N |

Key Physicochemical Parameters: A Quantitative Overview

The following table summarizes the critical physicochemical properties of this compound. It is important to note that while some experimental data for closely related analogs are available, specific experimental values for the target compound are not widely published. Therefore, a combination of predicted values from reliable computational models and estimations based on analog data is presented.

| Property | Value (Predicted/Estimated) | Experimental Data (Analogs) |

| Melting Point (°C) | Estimated: > 150 | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: 93-96 °C |

| Boiling Point (°C) | > 300 (Decomposes) | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: ~268 °C |

| pKa (acidic) | ~4.0 (Predicted) | Benzoic Acid: 4.2 |

| logP | 1.8 (Predicted XLogP3-AA) | - |

| Aqueous Solubility | Poorly soluble | - |

| Topological Polar Surface Area | 57.5 Ų | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

Expert Insights: The presence of the phenolic hydroxyl group and the carboxylic acid significantly increases the polarity compared to the parent tetralin structure. This is expected to result in a higher melting point due to increased intermolecular hydrogen bonding. The predicted pKa of ~4.0 is consistent with a typical carboxylic acid, indicating that it will be predominantly ionized at physiological pH. The predicted logP of 1.8 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.

Experimental Methodologies for Physicochemical Characterization

The determination of these physicochemical properties requires rigorous experimental protocols. As a self-validating system, each method should include appropriate controls and calibration standards to ensure data integrity.

Determination of Melting Point

The melting point is a critical indicator of purity and solid-state stability.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is raised at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination. A wide melting range can indicate the presence of impurities.

Sources

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 31846-36-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (7-H-THNCA), a molecule with potential yet largely unexplored applications in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, this document synthesizes available data on its physicochemical properties and explores its potential biological relevance by examining structurally related analogs. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic possibilities of the tetralin scaffold.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 31846-36-3, is a derivative of tetralin, a bicyclic hydrocarbon.[1][2][3][4] The structure features a hydroxyl group on the aromatic ring and a carboxylic acid group on the saturated ring, suggesting its potential for hydrogen bonding, which influences its physical properties like melting and boiling points.[3]

Table 1: Physicochemical Properties of 7-H-THNCA

| Property | Value | Source |

| CAS Number | 31846-36-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.21 g/mol | [1][3] |

| Form | Solid | |

| Predicted pKa | 4.0 ± 0.20 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 57.5 Ų | [3] |

These properties suggest that 7-H-THNCA is a moderately polar molecule with the potential for interactions with biological targets through hydrogen bonding. Its predicted pKa indicates that it will exist predominantly in its deprotonated (carboxylate) form at physiological pH.

Synthesis Strategies: Insights from Analogous Compounds

A plausible synthetic route for 7-H-THNCA could be envisioned starting from a protected 7-hydroxy-2-tetralone. The carboxylic acid moiety could be introduced via various established organic chemistry methodologies.

Conceptual Experimental Workflow for the Synthesis of 7-H-THNCA (Hypothetical)

Caption: Hypothetical synthetic pathway for 7-H-THNCA.

Potential Biological Activity: A Landscape Defined by Analogs

Direct biological studies on 7-H-THNCA are currently lacking in the scientific literature. However, the tetralin scaffold is a well-established pharmacophore present in numerous biologically active compounds. By examining the activities of its close analogs, we can infer potential areas of investigation for 7-H-THNCA.

Neurological and CNS-Related Activities

Derivatives of 2-aminotetralin, which share the same core structure as 7-H-THNCA but with an amino group instead of a carboxylic acid, have been extensively studied for their effects on the central nervous system. For instance, 7-hydroxy-2-(di-N-propylamino)tetralin (7-OH-DPAT) is a well-known dopamine D3 receptor agonist. The pharmacological effects of these aminotetralin derivatives are often complex, with activities at dopamine, serotonin, and norepinephrine receptors. This suggests that the tetralin scaffold can be effectively targeted to modulate neurotransmitter systems.

Anticancer and Cytotoxic Potential

Naphthalene derivatives have also been investigated for their anticancer properties. For example, certain substituted tetrahydro-naphthalene glycosides have shown promising in-vitro cytotoxic activity.[5] Furthermore, ring-substituted 1-hydroxynaphthalene-2-carboxanilides have demonstrated antiproliferative and apoptosis-inducing effects in cancer cell lines.[6] These findings suggest that the hydroxylated naphthalene core, as present in 7-H-THNCA, could be a valuable starting point for the design of novel anticancer agents.

Antimicrobial Activity

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and evaluated for their antimicrobial activity.[7] While structurally more complex, these compounds share the feature of a hydroxylated bicyclic system with an acetic acid moiety, hinting at the potential for antimicrobial applications of 7-H-THNCA and its derivatives.

Logical Relationship of 7-H-THNCA to Biologically Active Analogs

Caption: Inferred potential activities of 7-H-THNCA based on its structural relationship to known bioactive compounds.

Future Directions and Research Opportunities

The limited data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Development and optimization of a reliable synthetic route. A scalable and efficient synthesis is the first step towards enabling further research.

-

Comprehensive biological screening. 7-H-THNCA should be screened against a wide range of biological targets, including GPCRs (particularly dopamine and serotonin receptors), kinases, and cancer cell lines, to identify potential therapeutic applications.

-

Derivatization and structure-activity relationship (SAR) studies. The carboxylic acid and phenol moieties provide convenient handles for chemical modification. A systematic SAR study could lead to the discovery of potent and selective modulators of various biological targets.

-

In vitro and in vivo toxicological and metabolic studies. Understanding the safety profile and metabolic fate of 7-H-THNCA is crucial for its potential development as a therapeutic agent.[8][9][10]

Conclusion

This compound is a chemical entity with a promising structural scaffold that is present in a variety of biologically active molecules. While direct research on this compound is sparse, the known activities of its analogs in areas such as neuroscience, oncology, and infectious diseases suggest that 7-H-THNCA represents a valuable, yet underexplored, starting point for drug discovery and development. This guide serves as a call to the scientific community to further investigate the potential of this intriguing molecule.

References

-

Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. ACS Publications. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. PubMed Central. Available at: [Link]

-

A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2- carboxylic acid. ARKIVOC. Available at: [Link]

-

Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies. PubMed. Available at: [Link]

-

Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. PubMed. Available at: [Link]

-

Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. MDPI. Available at: [Link]

-

Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. ResearchGate. Available at: [Link]

-

Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives. PubMed. Available at: [Link]

-

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 5060-95-7 | FAA06095. Fine-Additions. Available at: [Link]

-

7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI. Available at: [Link]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. MDPI. Available at: [Link]

-

Derivatives of 4,5-dihydro-4-oxofuran-2-carboxylic acid, especially for use as hypolipidemic agents, processes for their prepar. European Patent Office. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]

-

Carboxylic Acids and Their Derivatives. Cengage. Available at: [Link]

-

(PDF) Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]

-

In silico investigation of mitragynine and 7-hydroxymitragynine metabolism. PubMed. Available at: [Link]

-

Metabolism of polycyclic compounds. 17. The reaction of 1:2-dihydronaphthalene and 1:2-epoxy-1:2:3:4-tetrahydronaphthalene with glutathione catalysed by tissue preparations. NIH. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 31846-36-3 [sigmaaldrich.com]

- 5. Synthesis, molecular docking and preliminary in-vitro cytotoxic evaluation of some substituted tetrahydro-naphthalene (2',3',4',6'-tetra-O-acetyl-β-D-gluco/-galactopyranosyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico investigation of mitragynine and 7-hydroxymitragynine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of polycyclic compounds. 17. The reaction of 1:2-dihydronaphthalene and 1:2-epoxy-1:2:3:4-tetrahydronaphthalene with glutathione catalysed by tissue preparations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide for Preclinical Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a unique small molecule featuring a tetralin scaffold, a phenolic hydroxyl group, and a carboxylic acid moiety. While direct pharmacological data on this specific compound is sparse in publicly available literature, its structural components are present in numerous biologically active molecules. This technical guide synthesizes the known biological activities of structurally related compounds to build a compelling scientific case for the investigation of this compound as a potential therapeutic agent. We will explore its chemical properties, postulate potential biological targets and mechanisms of action based on established pharmacophores, and provide a comprehensive framework for its preclinical evaluation.

Introduction: The Enigmatic Profile of this compound

This compound, with the empirical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , presents an intriguing scaffold for medicinal chemists.[1][2] The molecule combines the rigid, partially saturated ring system of tetralin with the hydrogen-bonding capabilities of a phenolic hydroxyl group and a carboxylic acid. While commercially available from several suppliers for research purposes, a comprehensive biological activity profile remains to be established.[1][3][4][5][6]

The tetralin core is a privileged structure in medicinal chemistry, forming the backbone of various therapeutic agents with diverse biological activities, including anticancer and anticholinesterase effects.[7][8] Furthermore, the presence of a carboxylic acid group, a common feature in many drugs, suggests potential interactions with a variety of biological targets, although it can also present pharmacokinetic challenges.[9] This guide will dissect the potential of this molecule by examining the established pharmacology of its constituent chemical motifs.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Form | Solid | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 57.5 Ų | [2] |

| XLogP3-AA | 1.8 | [2] |

Postulated Biological Activities Based on Structural Analogs

The true potential of this compound can be inferred by examining the biological activities of compounds sharing its key structural features.

The Tetralin Scaffold: A Gateway to Diverse Pharmacological Effects

The tetralin (5,6,7,8-tetrahydronaphthalene) moiety is a versatile pharmacophore. Derivatives of tetralin have been shown to exhibit a range of biological activities:

-

Dopamine Receptor Modulation: Certain 7-hydroxy-2-(di-N-propylamino)tetralin derivatives have been identified as dopamine D2-receptor antagonists.[10][11] This suggests that the 7-hydroxy-tetralin core could serve as a scaffold for developing novel CNS-active agents.

-

Anticancer Properties: Novel thiazoline-tetralin derivatives have demonstrated significant cytotoxic activity against human breast (MCF-7) and lung (A549) cancer cell lines, inducing apoptosis at concentrations comparable to or even lower than cisplatin.[7] The tetralin structure is also a key component in some anthracycline antibiotics with anticancer properties.

-

Anticholinesterase Activity: Some tetralin derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7][8]

The Naphthoic Acid Moiety: Antimicrobial, Antioxidant, and RAR-Modulating Potential

While our target molecule is a tetrahydronaphthalene derivative, the related naphthoic acid framework provides further clues to its potential bioactivity.

-

Antimicrobial and Antioxidant Activity: Derivatives of naphthoic acid have demonstrated promising antimicrobial activity against various bacterial and fungal pathogens, often by disrupting microbial membranes.[12] Additionally, naphthoquinone and naphthol derivatives are known to scavenge free radicals, indicating antioxidant potential.[12]

-

Retinoic Acid Receptor (RAR) Modulation: The tetralin and naphthoic acid frameworks are key features in many synthetic retinoids that modulate the activity of Retinoic Acid Receptors (RARs), which are crucial in cell differentiation, proliferation, and apoptosis.[12]

The Hydroxylated Carboxylic Acid Motif: A Key to Specific Targeting

The presence of both a hydroxyl group and a carboxylic acid on the same scaffold can lead to specific interactions with biological targets. For instance, dihydroxyindole-2-carboxylic acid derivatives have been investigated as dual allosteric inhibitors of HIV-1 Integrase and Reverse Transcriptase-associated Ribonuclease H.[13] This highlights the potential for our target molecule to engage in specific hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets.

Proposed Research Framework for Preclinical Evaluation

Based on the analysis of structurally related compounds, we propose a multi-pronged approach to elucidate the biological activity of this compound.

Initial High-Throughput Screening

A broad-based screening approach is recommended to identify initial areas of biological activity.

Caption: Proposed high-throughput screening workflow for this compound.

Focused Mechanistic Studies

Based on the initial screening results, more focused studies can be designed to elucidate the mechanism of action.

Should the compound show activity at dopamine receptors, the following pathway could be investigated.

Caption: Hypothetical signaling pathway for dopamine D2 receptor antagonism.

Experimental Protocols

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.

-

Enzyme Addition: Add the AChE solution to initiate the reaction and incubate for 15 minutes at 25°C.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Synthesis and Future Directions

While the direct synthesis of this compound is not extensively detailed in the literature, related compounds have been synthesized. For instance, (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been synthesized from 7-methoxy tetralone via an optimized Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation.[14] A similar synthetic strategy could potentially be adapted for the target molecule.

Future research should focus on the systematic evaluation of this compound's biological activities, starting with broad screening and progressing to more focused mechanistic studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in optimizing its potency and selectivity for any identified biological targets.

Conclusion

This compound represents an underexplored area of medicinal chemistry. Based on the well-documented biological activities of its structural motifs, there is a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases. The proposed research framework provides a clear path for elucidating its pharmacological profile and unlocking its therapeutic potential.

References

- Rapid Development of an Enantioselective Synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid. ACS Publications.

- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid AldrichCPR | Sigma-Aldrich.

- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid - Guidechem.

- 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed Central.

- 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 5060-95-7 | FAA06095.

- 7-hydroxy-2-(di-N-propylamino)tetralin | C16H25NO | CID 1219 - PubChem.

- 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3.

- (A+-)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide - PubChem.

- Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed.

- bioactivity comparison between 5,6,7,8-Tetrahydro-2-naphthoic acid and related carboxylic acids - Benchchem.

- New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC - NIH.

- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | Sigma-Aldrich.

- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | Sigma-Aldrich.

- This compound - Sigma-Aldrich.

- 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | Sigma-Aldrich.

- Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives - OUCI.

- 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | C12H14O3 | CID 13277484.

- Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed.

- Natural products and bioactive compounds bearing the dihydroxy carboxylic acid structural motif. - ResearchGate.

- (PDF) New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation.

- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists - NIH.

- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors.

- 7-Hydroxymitragynine - Wikipedia.

- Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. - ResearchGate.

- 5,6,7,8-Tetrahydro-2-naphthoic acid | C11H12O2 | CID 70804 - PubChem.

- Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis - MDPI.

- Metabolism of polycyclic compounds. 18. The secretion of metabolites of naphthalene, 1:2-dihydronaphthalene and 1:2-epoxy-1:2:3:4-tetrahydronaphthalene in rat bile - PMC - NIH.

Sources

- 1. 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. 7-HYDROXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 31846-36-3 [chemicalbook.com]

- 4. 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 31846-36-3 [sigmaaldrich.com]

- 6. 7-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. 7-hydroxy-2-(di-N-propylamino)tetralin | C16H25NO | CID 1219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. Particular emphasis is placed on enantioselective synthetic strategies to access stereochemically pure compounds, a critical consideration for optimizing pharmacological activity and minimizing off-target effects. This document will explore the derivatization of this core structure and detail the associated anticancer and antimicrobial activities, supported by quantitative data and mechanistic insights.

Introduction: The Tetralin Scaffold in Drug Discovery

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a common motif in a multitude of biologically active compounds. Its conformational flexibility, combined with the presence of both saturated and aromatic rings, allows for diverse interactions with biological targets. The incorporation of hydroxyl and carboxylic acid functional groups, as seen in the this compound core, provides key points for hydrogen bonding and salt bridge formation, which are crucial for molecular recognition at receptor and enzyme active sites. Furthermore, these functional groups serve as convenient handles for synthetic modification, enabling the generation of extensive derivative libraries for structure-activity relationship (SAR) studies.

Derivatives of the broader tetralin class have demonstrated a wide array of pharmacological effects, including anti-HIV, antibacterial, hypotensive, antiarrhythmic, and anticancer activities.[1] This guide will focus specifically on derivatives of this compound, exploring the scientific rationale and experimental methodologies for their synthesis and biological characterization.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives requires a strategic approach to control regioselectivity and stereochemistry. While a direct, detailed synthesis for the parent compound is not extensively reported in publicly available literature, a plausible and adaptable enantioselective route can be devised based on established methods for similar structures, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.[2]

Enantioselective Synthesis of the Core Scaffold

An effective strategy for the asymmetric synthesis of the core scaffold begins with a suitably protected precursor, such as 7-methoxy-2-tetralone. This approach allows for the late-stage deprotection to reveal the 7-hydroxy group, preventing potential interference with earlier synthetic steps.

A proposed synthetic pathway is outlined below:

Caption: Proposed enantioselective synthesis of the core scaffold.

Experimental Protocol: A Generalized Approach

-

Enolate Formation: To a solution of 7-methoxy-2-tetralone in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

-

Asymmetric Michael Addition: A chiral Michael acceptor, for instance, a chiral acrylate ester, is introduced to the enolate solution. The reaction is stirred at low temperature and allowed to slowly warm to room temperature to facilitate the diastereoselective formation of the carbon-carbon bond at the 2-position. The choice of chiral auxiliary on the acrylate is critical for inducing high stereoselectivity.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Demethylation: The methoxy group is cleaved to the free hydroxyl group using a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent such as dichloromethane.

-

Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.

The enantiomeric purity of the final product can be determined by chiral HPLC.

Derivatization Strategies

The carboxylic acid and the phenolic hydroxyl group of the core scaffold are amenable to a variety of chemical modifications to generate a library of derivatives.

Caption: Key derivatization strategies for the core scaffold.

Experimental Protocols for Derivatization:

-

Amide Formation: The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

-

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions (Fischer esterification).

-

Etherification: The phenolic hydroxyl group can be alkylated to form ethers via the Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride) followed by reaction with an alkyl halide.

-

Phenolic Esterification: The hydroxyl group can be acylated to form esters by reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine).

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound are not extensively documented, the broader class of tetralin derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous tetralin-based compounds have been investigated for their potential as anticancer agents. For instance, certain tetralin-6-yl-heterocyclic derivatives have demonstrated notable cytotoxicity against human cancer cell lines.

| Compound Class | Cell Line | IC₅₀ (µg/mL) | Reference |

| Tetralin-6-yl-chalcone | HeLa (Cervical Cancer) | 3.5 | [3][4] |

| MCF-7 (Breast Cancer) | 4.5 | [1][3][4] | |

| Thiazoline-tetralin | MCF-7 (Breast Cancer) | Varies (compound-dependent) | |

| A549 (Lung Cancer) | Varies (compound-dependent) | [5] |

IC₅₀: The half maximal inhibitory concentration.

The mechanism of action for these anticancer tetralin derivatives often involves the induction of apoptosis and inhibition of DNA synthesis.[5] The planar aromatic ring of the tetralin scaffold can participate in π-π stacking interactions with biological macromolecules, while the functional groups can form key hydrogen bonds and electrostatic interactions within the active sites of target proteins.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, have shown potent antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

| Compound Class | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Aminoguanidine-tetralone | S. aureus ATCC 29213 | 0.5 | 4 | [2] |

| MRSA-2 | 1 | 4 | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane integrity, leading to membrane depolarization and subsequent cell death.[2] Molecular docking studies have suggested that dihydrofolate reductase (DHFR) may be a potential target for some of these derivatives.[2]

Caption: Proposed mechanism of antimicrobial action.

Future Directions and Conclusion

The this compound scaffold holds considerable potential for the development of new therapeutics. The synthetic strategies outlined in this guide provide a framework for the generation of diverse libraries of derivatives with controlled stereochemistry.

Future research in this area should focus on:

-

Synthesis and Screening: The synthesis and biological screening of a focused library of derivatives of the core scaffold to establish clear structure-activity relationships for anticancer and antimicrobial activities.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects. This could include target identification and validation studies, as well as an examination of their impact on relevant signaling pathways.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

-

Al-Abdullah, E. S., et al. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Molecules, 16(4), 3410-3419. Available from: [Link]

-

Özdemir, A., et al. (2015). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 20(8), 15068-15083. Available from: [Link]

-

Li, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Pharmaceuticals, 15(11), 1383. Available from: [Link]

-

Al-Abdullah, E. S. (2011). Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. PubMed, 21512449. Available from: [Link]

-

Al-Abdullah, E. S. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine. Semantic Scholar. Available from: [Link]

Sources

Unveiling the Therapeutic Potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – January 2, 2026 – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the untapped potential of 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a molecule poised for significant interest within the drug discovery landscape. While direct biological targets of this specific compound remain largely uncharacterized in publicly available literature, its structural features, embedded within the broader class of tetralin derivatives, provide a fertile ground for hypothesizing its therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Tetralin Scaffold - A Privileged Structure in Medicinal Chemistry

The tetralin moiety, a bicyclic aromatic hydrocarbon, is a cornerstone in the design of numerous biologically active compounds. Its rigid, yet three-dimensional, structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Derivatives of the tetralin core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-Parkinsonian, and anti-inflammatory effects.[1] Notably, the anthracycline class of antibiotics, which feature a tetralin ring system, are established DNA intercalating agents used in cancer chemotherapy.[1] This inherent bioactivity of the tetralin scaffold underscores the potential of this compound as a valuable starting point for drug discovery programs.

Molecular Structure:

-

IUPAC Name: this compound

-

SMILES: C1CC2=C(CC1C(=O)O)C=C(C=C2)O

-

PubChem CID: 14541268

Postulated Therapeutic Targets: An Evidence-Based Approach

In the absence of direct experimental data, a logical starting point for target identification is to examine structurally analogous compounds with known biological activities. This comparative analysis, coupled with in silico predictive methods, allows for the formulation of well-grounded hypotheses regarding the potential therapeutic targets of this compound.

Neurological Disorders: Targeting Dopamine and Serotonin Receptors

A significant body of research has focused on aminotetralin derivatives, which have shown high affinity and selectivity for dopamine and serotonin receptors. For instance, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-characterized and potent 5-HT1A serotonin receptor agonist.[2][3] Other 7-hydroxy-2-(dialkylamino)tetralin derivatives have been shown to act as dopamine D2 and D3 receptor antagonists.[4][5] The presence of the 7-hydroxyl group on the tetralin ring is a common feature in these neurologically active compounds. While our molecule of interest possesses a carboxylic acid at the 2-position instead of an amino group, the overall scaffold suggests that it may interact with aminergic G-protein coupled receptors (GPCRs). The carboxylic acid moiety could potentially engage in different binding interactions within the receptor pocket, possibly leading to a unique pharmacological profile, such as allosteric modulation.

Cancer: DNA Intercalation and Topoisomerase II Inhibition

The tetralin ring is a key structural component of several anticancer agents. As previously mentioned, anthracyclines like doxorubicin act as DNA intercalators, disrupting DNA replication and transcription in rapidly dividing cancer cells. Furthermore, some tetralin-based compounds, such as the semisynthetic derivatives of podophyllotoxin (etoposide and teniposide), are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. A structurally related compound, 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been described as a synthetic anthracycline and an experimental cancer drug that interacts with DNA. This precedent strongly suggests that this compound should be investigated for its potential as a DNA-targeting agent or a topoisomerase inhibitor.

Alzheimer's Disease: Acetylcholinesterase Inhibition

Several studies have reported the synthesis of tetralin derivatives with acetylcholinesterase (AChE) inhibitory activity.[6] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. The evaluation of this compound for AChE inhibition is a rational avenue of investigation, given the established activity of other members of this chemical class.

In Silico Target Prediction: A Virtual Screening Workflow

To further refine our hypotheses and identify novel potential targets, a systematic in silico approach is indispensable. The following workflow outlines a robust strategy for the virtual screening of this compound against a wide array of biological targets.

Ligand-Based Virtual Screening

This approach leverages the principle that structurally similar molecules are likely to have similar biological activities.

Step 1: 2D and 3D Similarity Searching: Utilize the SMILES string (C1CC2=C(CC1C(=O)O)C=C(C=C2)O) to perform similarity searches against large chemical databases such as PubChem, ChEMBL, and DrugBank. Employ Tanimoto coefficient-based similarity metrics with various chemical fingerprints (e.g., Morgan, MACCS keys) to identify the nearest neighbors of the query molecule.

Step 2: Analysis of Nearest Neighbors' Targets: Compile a list of the identified structurally similar compounds and their known biological targets with associated bioactivity data (e.g., IC50, Ki, EC50). This will generate a preliminary list of potential targets for this compound.

Structure-Based Virtual Screening (Molecular Docking)

This method involves docking the 3D structure of the compound into the binding sites of known protein targets.

Step 1: Target Selection: Based on the findings from the ligand-based screening and the broader literature on tetralin derivatives, select a panel of high-priority protein targets. This panel should include representatives from dopamine and serotonin receptors, DNA topoisomerases, and acetylcholinesterase.

Step 2: Protein Preparation: Obtain the 3D crystal structures of the selected targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Step 3: Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and partial charges.

Step 4: Molecular Docking: Perform molecular docking simulations using software such as AutoDock, Glide, or GOLD. Analyze the predicted binding poses and docking scores to estimate the binding affinity and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the compound and the protein targets.

Pharmacophore Modeling

Step 1: Pharmacophore Generation: Based on the binding poses obtained from molecular docking or from the alignment of known active ligands, generate pharmacophore models that define the essential 3D arrangement of chemical features required for biological activity.

Step 2: Database Screening: Use the generated pharmacophore models to screen large compound libraries to identify other molecules with the potential to bind to the same target.

Experimental Validation: A Step-by-Step Approach

The in silico predictions provide a strong foundation for experimental validation. The following protocols outline key experiments to confirm the predicted biological activities of this compound.

In Vitro Binding Assays

Protocol: Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone) and increasing concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified human acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the enzyme solution and increasing concentrations of this compound. Pre-incubate for a defined period.

-

Reaction Initiation: Add DTNB and the substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

DNA Interaction Assays

Protocol: DNA Intercalation Assay using UV-Visible Spectroscopy

-

Reagents: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-EDTA buffer, pH 7.4). Prepare a stock solution of this compound.

-

Titration: Record the UV-Visible absorption spectrum of the compound alone. Titrate the compound solution with increasing concentrations of DNA.

-

Spectral Analysis: Monitor for changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum are indicative of DNA intercalation.

-

Binding Constant Calculation: The intrinsic binding constant (Kb) can be calculated from the spectral titration data using the Wolfe-Shimer equation.

Visualizing the Pathways and Workflows

To provide a clear and concise overview of the proposed mechanisms and experimental strategies, the following diagrams have been generated using Graphviz.

Caption: Postulated therapeutic targets and associated disease areas for this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(Alkylamino)tetralin derivatives: interaction with 5-HT1A serotonin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] Its unique conformational properties, arising from the fusion of a saturated cyclohexane ring to a benzene ring, allow for the precise spatial orientation of functional groups, making it a privileged structure for interacting with biological targets. This guide focuses on a specific, yet under-explored, member of this family: 7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid . While detailed historical and pharmacological data for this exact molecule are not extensively documented in publicly accessible literature, this paper will provide a comprehensive overview based on the established chemistry and biological activities of closely related tetralin derivatives. We will delve into its physicochemical properties, propose a logical synthetic pathway, and explore its potential pharmacological relevance, thereby providing a foundational resource for researchers interested in this and similar compounds.

Introduction to the Tetralin Scaffold: A Privileged Structure in Drug Discovery

The tetralin ring system is a recurring motif in a diverse array of bioactive molecules, ranging from anticancer agents to antidepressants.[1] Its significance lies in its rigid, yet three-dimensional, structure which can mimic a portion of a steroid or other endogenous ligands, while offering multiple points for chemical modification. This allows for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

The historical development of tetralin-based drugs has seen their successful application in various therapeutic areas. For instance, the core of the selective serotonin reuptake inhibitor (SSRI) sertraline is a tetralin derivative. Furthermore, the tetralin moiety is found in compounds with analgesic and antipsychotic activities.[2][3] This broad spectrum of biological activity underscores the versatility of the tetralin scaffold and provides a strong rationale for the continued exploration of novel derivatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. For this compound, these properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 31846-36-3 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C11H12O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8,12H,1-2,5H2,(H,13,14) | |

| SMILES | OC(=O)C1CCc2ccc(O)cc2C1 |

The presence of both a hydroxyl group and a carboxylic acid group suggests that this molecule will exhibit both hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological macromolecules. The tetralin core provides a hydrophobic character, which will influence its solubility and ability to cross cell membranes.

Proposed Synthesis of this compound

Rationale for the Proposed Synthetic Pathway

The proposed synthesis aims to introduce the carboxylic acid functionality at the 2-position and subsequently demethylate the methoxy group to unveil the desired hydroxyl group. This strategy is advantageous as it utilizes a commercially available starting material and employs reactions that are generally high-yielding and well-documented for similar substrates. The protection of the phenol as a methyl ether in the initial steps prevents unwanted side reactions during the introduction of the carboxyl group.

Proposed Experimental Protocol

Step 1: Introduction of the Carboxylic Acid Moiety via a Reformatsky-type Reaction

-

Reactants: 7-methoxy-2-tetralone, ethyl bromoacetate, activated zinc.

-

Procedure:

-

To a stirred suspension of activated zinc in anhydrous tetrahydrofuran (THF), a solution of 7-methoxy-2-tetralone and ethyl bromoacetate in anhydrous THF is added dropwise under an inert atmosphere.

-

The reaction mixture is gently heated to initiate the reaction.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product, the corresponding β-hydroxy ester, is then subjected to dehydration.

-

Step 2: Dehydration to the α,β-Unsaturated Ester

-

Reactants: Crude β-hydroxy ester from Step 1, p-toluenesulfonic acid.

-

Procedure:

-

The crude β-hydroxy ester is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is refluxed with a Dean-Stark apparatus to remove water.

-

Upon completion of the reaction, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

-

The resulting α,β-unsaturated ester is purified by column chromatography.

-

Step 3: Catalytic Hydrogenation of the Double Bond

-

Reactants: α,β-unsaturated ester from Step 2, hydrogen gas, Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

The purified α,β-unsaturated ester is dissolved in ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C is added.

-

The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the saturated ester.

-

Step 4: Saponification of the Ester

-

Reactants: Saturated ester from Step 3, sodium hydroxide or potassium hydroxide.

-

Procedure:

-

The ester is dissolved in a mixture of ethanol and water.

-

An excess of aqueous sodium hydroxide is added, and the mixture is refluxed until the saponification is complete.

-

The ethanol is removed under reduced pressure, and the aqueous solution is washed with ether to remove any non-acidic impurities.

-

The aqueous layer is then acidified with cold, dilute hydrochloric acid to precipitate the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried to yield 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

-

Step 5: Demethylation to the Final Product

-

Reactants: 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid from Step 4, boron tribromide (BBr₃).

-

Procedure:

-

The methoxy-substituted carboxylic acid is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.

-

A solution of boron tribromide in dichloromethane is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the demethylation is complete.

-

The reaction is carefully quenched by the slow addition of water.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

-

Potential Pharmacological Significance and Avenues for Future Research

Given the dearth of specific pharmacological data for this compound, its potential biological activities must be inferred from the properties of related compounds. The tetralin scaffold is known to be a versatile platform for engaging with a variety of biological targets.

Analgesic and Neuromodulatory Potential